molecular formula C16H18N2O3 B566666 tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate CAS No. 1261896-32-5

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

Cat. No.: B566666
CAS No.: 1261896-32-5
M. Wt: 286.331
InChI Key: NJFAIABOYAHIPF-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxypyridinyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition reduces the production of toxic amyloid beta species, thereby exerting a protective effect on neuronal cells.

Comparison with Similar Compounds

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound in various research fields.

Biological Activity

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • LogP : 3.8742
  • Polar Surface Area (PSA) : 71.45 Ų

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Curtius Rearrangement : Involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
  • Substitution Reactions : The compound can undergo oxidation and reduction reactions under specific conditions, allowing for the formation of various derivatives.

The compound primarily functions as an inhibitor of enzymes critical in Alzheimer's disease pathology:

  • β-secretase Inhibition : Prevents the cleavage of amyloid precursor protein (APP), reducing amyloid beta peptide production.
  • Acetylcholinesterase Inhibition : Enhances acetylcholine levels by inhibiting its breakdown, which is beneficial for cognitive function.

Neuroprotective Effects

Research indicates that this compound exhibits protective activity in astrocytes stimulated with amyloid beta. Specifically:

  • It reduces oxidative stress markers such as TNF-α and malondialdehyde (MDA) in cell cultures.
  • In vivo studies show moderate protective effects against scopolamine-induced oxidative stress, although results vary compared to established treatments like galantamine .

Comparative Studies

When compared to similar compounds, this compound shows distinct advantages:

Compound NameMechanismProtective ActivityReference
tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateβ-secretase & acetylcholinesterase inhibitorModerate
tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylateSemi-flexible linker for PROTAC developmentNot specified

Case Studies

  • In Vitro Studies : Demonstrated that treatment with this compound significantly reduced cell death in astrocytes exposed to amyloid beta.
  • In Vivo Studies : In models treated with scopolamine, the compound showed a reduction in oxidative stress markers but did not outperform established drugs like galantamine in cognitive improvement metrics.

Properties

IUPAC Name

tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFAIABOYAHIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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